N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline class, characterized by a fused bicyclic aromatic core. Key structural features include:
- 1-Methyl group: Enhances steric bulk and metabolic stability.
- 3-(2-Methoxyphenyl) substituent: Introduces electron-donating methoxy groups, influencing electronic properties and lipophilicity.
Synthetic routes likely involve amide coupling between a quinoline intermediate and furan-2-carboxylic acid, followed by purification via column chromatography . Structural confirmation employs IR, NMR, and MS, as seen in analogous compounds .
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-16-10-5-3-8-14(16)20(25)19(15-9-4-6-11-17(15)27-2)21(24)23-22(26)18-12-7-13-28-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMXHRQVYQZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that exhibits a range of biological activities, primarily attributed to its quinoline core structure. This article delves into its biological activity, highlighting its pharmacological potential, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a quinoline moiety, a furan ring, and a carboxamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen in specific ratios. The structural complexity enhances its lipophilicity and interaction with biological targets.
Antibacterial Activity
Quinoline derivatives have been noted for their antibacterial properties. Studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
Antiviral Properties
Research has highlighted the antiviral potential of quinoline-based compounds. This compound may inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Quinoline derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including the inhibition of DNA gyrase and interference with cellular signaling pathways. In vitro studies have shown promising results against several cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-Methylquinoline | Structure | Antibacterial |
| 4-Oxoquinoline | Structure | Anticancer |
| 2-Methoxyquinoline | Structure | Antiviral |
N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-y]furan-2-carboxamide stands out due to its unique combination of functionalities that may enhance its pharmacological profile compared to other similar compounds.
Synthesis Methods
The synthesis of N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-y]furan-2-carboxamide can be achieved through various synthetic pathways involving:
- Condensation Reactions : Utilizing starting materials such as 2-aminoaryl ketones and furan derivatives.
- Cyclization Techniques : Facilitating the formation of the quinoline ring structure.
- Functional Group Modifications : Tailoring the compound's properties through selective substitutions.
Case Studies and Research Findings
Recent studies have focused on the biological activity of related compounds. For instance:
-
Anticancer Studies : A study demonstrated that derivatives of quinoline exhibited IC50 values in the nanomolar range against cancer cell lines such as HeLa and HepG2.
- Example : Compound X (related structure) showed an IC50 value of 24 nM against HeLa cells, indicating significant anticancer potential.
- Antibacterial Efficacy : Another research highlighted that several quinoline derivatives displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in low micromolar ranges.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison
Key Observations :
- The target compound’s furan-2-carboxamide distinguishes it from alkylamides (e.g., hexadecanamide in ) and aromatic carboxamides (e.g., methylphenethyl in ).
- The 1-methyl group is shared with compound 9 (), which lacks the 3-(2-methoxyphenyl) moiety, highlighting divergent substitution patterns.
- Dihydropyridine derivatives () exhibit a different core structure, favoring ion channel interactions over quinoline-based enzyme targeting.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Melting Points : Alkylamides () exhibit high melting points (>250°C) due to strong van der Waals forces in long alkyl chains. The target compound’s melting point is likely lower (closer to compound 9’s 127–128°C) due to reduced crystallinity from the methoxyphenyl and furan groups .
- Solubility : The furan-2-carboxamide in the target compound balances lipophilicity (methoxyphenyl) and polarity (carboxamide), suggesting moderate solubility. This contrasts with the poor solubility of long-chain alkylamides and the higher solubility of compound 9’s polar carboxamide .
Pharmacological Implications
Table 3: Pharmacological Potential
Key Observations :
- The furan-2-carboxamide in the target compound may improve binding to kinase ATP pockets via aromatic stacking, whereas alkylamides () prioritize membrane disruption .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
A1. Synthesis typically involves multi-step protocols, including:
- Quinoline core formation : Cyclocondensation of substituted anilines with β-keto esters or ketones under acidic conditions .
- Furan-2-carboxamide coupling : Amidation reactions using activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) with the quinoline intermediate .
- Yield optimization : Adjusting stoichiometry (e.g., 1.1–1.5 equivalents of reagents like nBuLi), temperature control (0°C to reflux), and solvent polarity (e.g., THF or DMF) to minimize side reactions .
Key data : Yields range from 39% to 65% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q2. What spectroscopic techniques are most effective for structural characterization?
A2. A combination of:
- 1H/13C NMR : Assign methoxy (δ 3.75–3.80 ppm), quinoline carbonyl (δ 165–170 ppm), and furan protons (δ 6.20–6.35 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at 1650–1705 cm⁻¹) and N-H bonds (3400–3421 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 418–506) and isotopic patterns for halogenated analogs .
Advanced Research Questions
Q. Q3. How does the 2-methoxyphenyl substituent influence biological activity compared to halogenated analogs?
A3. The 2-methoxyphenyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to chloro- or fluoro-substituted analogs, improving membrane permeability .
- Target binding : Methoxy groups participate in hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 isoforms), as shown in molecular docking studies .
Contradictions : Chloro-substituted analogs exhibit higher antimicrobial potency (MIC 2–8 µg/mL) but lower solubility, necessitating formulation adjustments .
Q. Q4. What strategies resolve discrepancies in biological activity data across structural analogs?
A4. Methodological approaches include:
- Dose-response profiling : Use IC50/EC50 values normalized to solubility limits (e.g., DMSO concentration ≤1% v/v) .
- Comparative SAR studies : Systematic substitution of the quinoline C-3 position (e.g., 2-methoxyphenyl vs. 4-fluorobenzoyl) to isolate electronic vs. steric effects .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which varies with substituent electronegativity .
Q. Q5. How can computational methods predict the compound’s interaction with biological targets?
A5. Workflow involves:
- Molecular docking (AutoDock Vina) : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using crystal structures (PDB ID: 6CM4) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps for nucleophilic attack sites .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD fluctuations (<2.0 Å) .
Q. Q6. What are the challenges in scaling up synthesis for preclinical studies?
A6. Critical considerations:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Byproduct mitigation : Optimize reaction time to minimize diastereomer formation (e.g., E/Z isomer ratios >98:2 via kinetic control) .
- Thermal hazards : Monitor exothermic amidation steps using in situ FTIR to prevent decomposition above 80°C .
Q. Q7. How do solvent polarity and pH affect the compound’s stability in vitro?
A7. Stability profiling requires:
- pH-dependent degradation studies : Use buffered solutions (pH 1.2–7.4) to simulate gastric/plasma conditions. The compound degrades <10% over 24 hours at pH 7.4 but hydrolyzes rapidly at pH <3 .
- Solvent selection : Aqueous solubility is poor (<10 µM), necessitating co-solvents like PEG-400 or cyclodextrin inclusion complexes for cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
